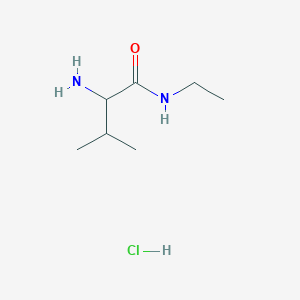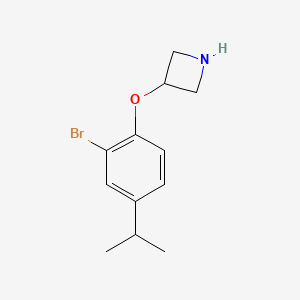![molecular formula C11H20N2O3 B1525287 Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate CAS No. 864448-41-9](/img/structure/B1525287.png)
Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
Overview
Description
Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate: is a chemical compound with the molecular formula C11H20N2O3 and a molecular weight of 228.288 g/mol . This compound is characterized by its bicyclic structure containing nitrogen and oxygen atoms, making it a valuable intermediate in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-oxa-7,9-diazabicyclo[33. Common synthetic routes include:
Ring-closing reactions: Cyclization reactions are employed to form the bicyclic structure.
Protection and deprotection steps: Protecting groups are used to prevent unwanted reactions at specific sites during synthesis.
Esterification: The final step involves esterification to introduce the tert-butyl carboxylate group.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring high purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of functional groups to more reduced forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution reaction.
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, and alcohols.
Reduction: Formation of amines, alcohols, and aldehydes.
Substitution: Formation of different substituted derivatives based on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its bicyclic structure makes it a versatile intermediate in the construction of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural complexity allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: this compound may be used in the development of new therapeutic agents. Its ability to undergo various chemical reactions makes it a valuable precursor in the synthesis of active pharmaceutical ingredients (APIs).
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure and reactivity profile make it suitable for applications in polymer chemistry, coatings, and adhesives.
Mechanism of Action
The mechanism by which tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Tert-butyl 7-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Tert-butyl 9-benzyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate
Uniqueness: Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate is unique due to its bicyclic structure containing both oxygen and nitrogen atoms. This structural feature distinguishes it from other similar compounds and contributes to its versatility in chemical reactions and applications.
Properties
IUPAC Name |
tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-4-8-6-15-7-9(5-13)12-8/h8-9,12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYVJJWPPNEPGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COCC(C1)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697047 | |
| Record name | tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864448-41-9 | |
| Record name | tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



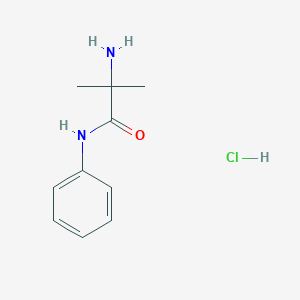
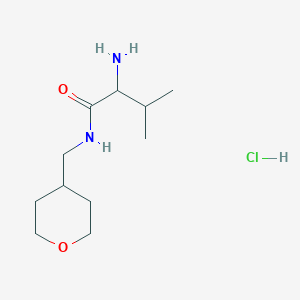
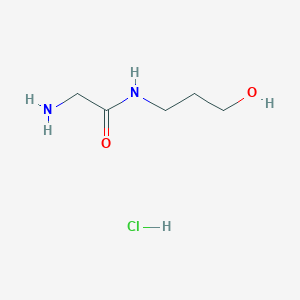
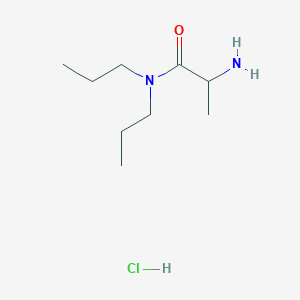
![2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide dihydrochloride](/img/structure/B1525213.png)
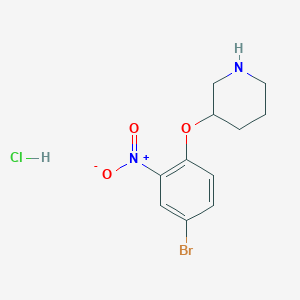
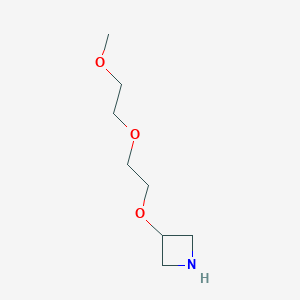
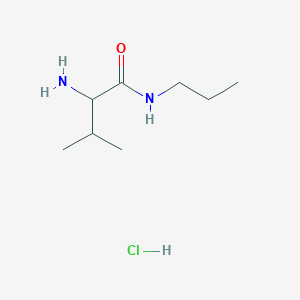
![2-Amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide dihydrochloride](/img/structure/B1525219.png)
